molecular formula C5H8O4 B121613 3-Hydroxy-4-oxopentanoic acid CAS No. 142896-51-3

3-Hydroxy-4-oxopentanoic acid

Cat. No. B121613
M. Wt: 132.11 g/mol
InChI Key: IQZHXDCQZNRIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-oxopentanoic acid, also known as acetoacetic acid, is a ketone body that is produced in the liver during periods of fasting or low carbohydrate intake. It is an important intermediate in the metabolism of fatty acids and is used as an energy source by the body. In recent years, there has been growing interest in the potential therapeutic applications of acetoacetic acid, particularly in the field of neurological disorders.

Mechanism Of Action

The exact mechanism of action of 3-Hydroxy-4-oxopentanoic acid acid is not fully understood, but it is thought to involve the activation of certain signaling pathways in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It may also act as an antioxidant, reducing the damaging effects of free radicals in the brain.

Biochemical And Physiological Effects

Acetoacetic acid has a number of biochemical and physiological effects on the body. It is used as an energy source by the brain and other tissues during periods of fasting or low carbohydrate intake. It also plays a role in regulating blood sugar levels by stimulating the release of insulin from the pancreas. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Hydroxy-4-oxopentanoic acid acid in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively easy to obtain and work with. However, one limitation is that its effects may be influenced by other factors, such as diet and exercise, which can make it difficult to control for these variables in experiments.

Future Directions

There are a number of potential future directions for research on 3-Hydroxy-4-oxopentanoic acid acid. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is in the use of 3-Hydroxy-4-oxopentanoic acid acid as a biomarker for metabolic disorders, such as diabetes and obesity. Additionally, there is ongoing research into the role of 3-Hydroxy-4-oxopentanoic acid acid in cancer metabolism and the potential for targeting this pathway in cancer therapy.

Synthesis Methods

Acetoacetic acid can be synthesized by the condensation of two molecules of acetyl-CoA, which are produced during the breakdown of fatty acids. This reaction is catalyzed by the enzyme thiolase, which is present in the mitochondria of liver cells. The resulting acetoacetyl-CoA is then cleaved by the enzyme CoA-transferase, releasing 3-Hydroxy-4-oxopentanoic acid acid and CoA.

Scientific Research Applications

Acetoacetic acid has been the subject of numerous studies investigating its potential therapeutic applications. One area of interest is in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. It has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.

properties

CAS RN

142896-51-3

Product Name

3-Hydroxy-4-oxopentanoic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

3-hydroxy-4-oxopentanoic acid

InChI

InChI=1S/C5H8O4/c1-3(6)4(7)2-5(8)9/h4,7H,2H2,1H3,(H,8,9)

InChI Key

IQZHXDCQZNRIRW-UHFFFAOYSA-N

SMILES

CC(=O)C(CC(=O)O)O

Canonical SMILES

CC(=O)C(CC(=O)O)O

synonyms

Pentanoic acid, 3-hydroxy-4-oxo- (9CI)

Origin of Product

United States

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